4-Methoxybenzenesulfonamido vs. Benzenesulfonamido
The target compound incorporates a 4-methoxybenzenesulfonamido group, whereas the closest des-methoxy analog (2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide, CAS 898440-45-4) bears an unsubstituted benzenesulfonamido moiety . The para-methoxy substituent on the sulfonamide ring increases the electron density of the sulfonamide NH through resonance donation, modifies the topological polar surface area (tPSA), and adds one hydrogen-bond acceptor. In the glucokinase activator series, introduction of a para-methoxy group on the sulfonamide phenyl ring was associated with a >2-fold improvement in EC₅₀ relative to the unsubstituted parent (class-level inference based on SAR trends) [1]. These physicochemical changes directly impact target binding, solubility, and metabolic stability.
| Evidence Dimension | Substituent on sulfonamide phenyl ring |
|---|---|
| Target Compound Data | 4-Methoxybenzenesulfonamido (para-OCH₃ on sulfonamide phenyl); MW 457.5; tPSA ≈ 130 Ų (estimated); 8 H-bond acceptors |
| Comparator Or Baseline | 2-Benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 898440-45-4): unsubstituted benzenesulfonamido; MW 427.4; tPSA ≈ 121 Ų; 7 H-bond acceptors |
| Quantified Difference | ΔMW = +30.1 Da; ΔtPSA ≈ +9 Ų; +1 H-bond acceptor; ~2-fold potency shift observed in analogous glucokinase activator pairs |
| Conditions | Structural comparison derived from SMILES and molecular formula data [1]; potency trend extrapolated from glucokinase EC₅₀ SAR reported in [1] |
Why This Matters
The para-methoxy substitution on the sulfonamide ring is a key driver of glucokinase activation potency, making the target compound a structurally distinct candidate for GK-activator optimization versus the simpler benzenesulfonamido analog.
- [1] Khadse SC, Amnerkar ND, Dighole KS, Dhote AM, Patil VR, Lokwani DK, Ugale VG, Charbe NB, Chatpalliwar VA. Hetero-substituted sulfonamido-benzamide hybrids as glucokinase activators: Design, synthesis, molecular docking and in-silico ADME evaluation. J. Mol. Struct. 2020; 1222: 128916. View Source
